5-Chloro-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide
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Overview
Description
5-Chloro-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide is an organic compound with the molecular formula C8H11ClN2O3S and a molecular weight of 250.7 g/mol . This compound is known for its unique blend of chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the chlorination of a pyridine derivative followed by sulfonation and subsequent alkylation to introduce the ethyl and methyl groups. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, are often employed to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Chloro-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares structural similarities but differs in its functional groups and applications.
Pyridine derivatives: Various pyridine derivatives with different substituents can exhibit similar chemical properties and reactivity.
Uniqueness
5-Chloro-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its diverse applications in research and industry highlight its versatility and importance.
Properties
Molecular Formula |
C8H11ClN2O3S |
---|---|
Molecular Weight |
250.70 g/mol |
IUPAC Name |
5-chloro-N-ethyl-N-methyl-4-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11ClN2O3S/c1-3-11(2)15(13,14)7-5-10-4-6(9)8(7)12/h4-5H,3H2,1-2H3,(H,10,12) |
InChI Key |
AIPLGODGODZJQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=CNC=C(C1=O)Cl |
Origin of Product |
United States |
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